Cas no 65565-58-4 (1,4-Benzenediol, 2-(1-phenylethyl)-)

1,4-Benzenediol, 2-(1-phenylethyl)- structure
65565-58-4 structure
Product Name:1,4-Benzenediol, 2-(1-phenylethyl)-
CAS No:65565-58-4
MF:C14H14O2
MW:214.259764194489
CID:398312
PubChem ID:11790567
Update Time:2025-04-19

1,4-Benzenediol, 2-(1-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediol, 2-(1-phenylethyl)-
    • 2-(1-phenylethyl)benzene-1,4-diol
    • (1-phenylethyl) hydroquinone
    • SCHEMBL1681823
    • DTXSID20472861
    • 65565-58-4
    • LMXZDVUCXQJEHS-UHFFFAOYSA-N
    • Inchi: 1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-10,15-16H,1H3
    • InChI Key: LMXZDVUCXQJEHS-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1C(C)C1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 214.09942
  • Monoisotopic Mass: 214.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

1,4-Benzenediol, 2-(1-phenylethyl)- Related Literature

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